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Compound of Interest

Compound Name: 5beta-Mestanolone

Cat. No.: B156741 Get Quote

Disclaimer: Direct experimental data on the in vitro biological activity of 5β-Mestanolone (17α-

methyl-5β-androstan-17β-ol-3-one) is limited in publicly available scientific literature. This guide

provides a comprehensive overview of the in vitro biological activity of its stereoisomer, 5α-

Mestanolone (Mestanolone), which serves as a close structural analog. It is crucial to note that

differences in stereochemistry at the C5 position can significantly influence biological activity,

including receptor binding, activation, and metabolism. Therefore, the data presented for the

5α-isomer should be interpreted with caution as a potential indicator of the 5β-isomer's activity.

Physicochemical Properties
A comparative summary of the physicochemical properties of 5β-Mestanolone and 5α-

Mestanolone is presented below.
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Property 5β-Mestanolone
5α-Mestanolone
(Mestanolone)

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-

17-hydroxy-10,13,17-trimethyl-

2,4,5,6,7,8,9,11,12,14,15,16-

dodecahydro-1H-

cyclopenta[a]phenanthren-3-

one

(5S,8R,9S,10S,13S,14S,17S)-

17-hydroxy-10,13,17-trimethyl-

1,2,4,5,6,7,8,9,10,11,12,14,15,

16-tetradecahydro-3H-

cyclopenta[a]phenanthren-3-

one

Molecular Formula C₂₀H₃₂O₂ C₂₀H₃₂O₂

Molecular Weight 304.47 g/mol 304.47 g/mol

CAS Number 3275-58-9 521-11-9

In Vitro Biological Activity of 5α-Mestanolone
(Mestanolone)
Androgen Receptor Binding and Activity
Mestanolone is a synthetic androgen and anabolic steroid that acts as an agonist of the

androgen receptor (AR).[1] It is a derivative of dihydrotestosterone (DHT) and is known for its

strong androgenic effects.[1] Due to its 5α-reduced structure, it cannot be aromatized into

estrogenic compounds.[1]

While specific quantitative binding affinity data for 5β-Mestanolone is unavailable, the relative

binding affinity of 5α-Mestanolone for the androgen receptor has been reported.

Compound
Relative Binding Affinity (%) (Androgen
Receptor)

5α-Mestanolone 100–125

Relative to a reference androgen, typically R1881 (Metribolone).

Cytotoxicity
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The in vitro cytotoxic activity of Mestanolone has been evaluated against various human

cancer cell lines.

Cell Line Cancer Type IC₅₀ (µM)
Reference
Compound

IC₅₀ (µM)

HeLa
Human Cervical

Carcinoma
27.6 ± 1.1 Doxorubicin 1.2 ± 0.4

A375P
Human

Melanoma
> 50 - -

HT-29

Human

Colorectal

Adenocarcinoma

> 50 - -

MCF-7
Human Breast

Adenocarcinoma
> 50 - -

NCI-H460
Human Lung

Carcinoma
Non-cytotoxic - -

3T3
Mouse Fibroblast

(Normal)
Non-cytotoxic - -

Data for Mestanolone and its metabolites indicate selective moderate cytotoxicity against the

HeLa cell line, while being non-cytotoxic to normal 3T3 fibroblasts.

Experimental Protocols
Detailed methodologies for key in vitro assays relevant to the biological characterization of 5β-

Mestanolone are provided below.

Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen

for binding to the androgen receptor.

Materials:
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Rat ventral prostate cytosol (source of androgen receptor)

[³H]-R1881 (radiolabeled synthetic androgen)

Test compound (5β-Mestanolone)

Unlabeled R1881 (for standard curve)

Dexamethasone (weak positive control)

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

Hydroxyapatite (HAP) slurry

Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of the test compound and control compounds.

In assay tubes, add a fixed concentration of [³H]-R1881 and varying concentrations of the

test compound or unlabeled R1881.

Add the rat prostate cytosol preparation to each tube.

Incubate the mixture overnight at 4°C to reach equilibrium.

Add HAP slurry to each tube to bind the receptor-ligand complexes.

Wash the HAP pellet to remove unbound radioligand.

Elute the bound radioligand from the HAP pellet.

Add scintillation cocktail to the eluted samples.

Measure the radioactivity using a scintillation counter.

Calculate the concentration of the test compound that inhibits 50% of the specific binding of

[³H]-R1881 (IC₅₀ value).
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Androgen Receptor Transcriptional Activation Reporter
Gene Assay
This assay measures the ability of a test compound to activate the androgen receptor and

induce the expression of a reporter gene.

Materials:

Human cell line (e.g., HEK293, PC-3) stably or transiently transfected with:

An expression vector for the human androgen receptor.

A reporter plasmid containing an androgen-responsive element (ARE) linked to a

luciferase gene.

Cell culture medium and supplements.

Test compound (5β-Mestanolone).

Dihydrotestosterone (DHT) or R1881 (positive control).

Luciferase assay reagent.

Luminometer.

Procedure:

Seed the transfected cells in a multi-well plate and allow them to attach.

Treat the cells with varying concentrations of the test compound or control compounds.

Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene

expression.

Lyse the cells to release the luciferase enzyme.

Add the luciferase assay reagent to the cell lysate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the luminescence using a luminometer.

Calculate the concentration of the test compound that produces 50% of the maximal

response (EC₅₀ value).

MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a test compound on cell viability by measuring

the metabolic activity of mitochondrial dehydrogenases.

Materials:

Human cancer cell lines (e.g., HeLa, PC-3, LNCaP).

Normal cell line (e.g., 3T3) for selectivity assessment.

Cell culture medium and supplements.

Test compound (5β-Mestanolone).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO, isopropanol with HCl).

Multi-well plate reader.

Procedure:

Seed the cells in a 96-well plate and allow them to adhere.

Treat the cells with a range of concentrations of the test compound.

Incubate the cells for a specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce

MTT to formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

Calculate the concentration of the test compound that reduces cell viability by 50% (IC₅₀

value).

Visualizations
Signaling Pathway
Caption: General Androgen Receptor Signaling Pathway.

Experimental Workflows
Caption: Competitive Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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